molecular formula C8H5BrFNO2 B8583199 5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B8583199
M. Wt: 246.03 g/mol
InChI Key: XYYJPHBUMGDAAK-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains bromine, fluorine, and a benzo[d]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-fluoroaniline with methyl chloroformate in the presence of a base to form the intermediate, which is then cyclized to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

5-Bromo-6-fluoro-3-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-fluoro-2-methylbenzo[d]oxazole
  • 6-Bromo-2-methylbenzo[d]thiazole
  • 5-Bromo-2-(methylthio)benzo[d]thiazole

Uniqueness

5-Bromo-6-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of both bromine and fluorine atoms on the benzo[d]oxazole core, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for exploring new chemical reactions and developing novel materials or pharmaceuticals.

Properties

Molecular Formula

C8H5BrFNO2

Molecular Weight

246.03 g/mol

IUPAC Name

5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H5BrFNO2/c1-11-6-2-4(9)5(10)3-7(6)13-8(11)12/h2-3H,1H3

InChI Key

XYYJPHBUMGDAAK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2OC1=O)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with 5-bromo-6-fluorobenzo[d]oxazol-2(3H)-one (3.6 g, 14.74 mmol) and DMSO (150 mL), and MeI (4.18 g, 29.5 mmol) and potassium carbonate (5.09 g, 36.9 mmol) were added. The mixture was stirred at room temperature overnight. The mixture was poured to water (1.2 L) and the precipitate was filtered, washed with water and dried under high vacuum at 60° C. for 1 h to give 5-bromo-6-fluoro-3-methylbenzo[d]oxazol-2(3H)-one. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.32 (s, 3H) 7.62 (d, J=8.34 Hz, 1H) 7.70 (d, J=6.06 Hz, 1H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two

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